tert-Butyl 4-((6-bromopyridin-2-yl)oxy)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-((6-bromopyridin-2-yl)oxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H21BrN2O3 . It is a solid substance and is often used in chemical research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-9-7-11(8-10-18)20-13-6-4-5-12(16)17-13/h4-6,11H,7-10H2,1-3H3 . This indicates that the compound contains a bromopyridinyl group attached to a piperidine ring via an ether linkage, and a tert-butyl ester group attached to the piperidine ring .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 357.25 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results .Scientific Research Applications
X-ray Crystallography Studies
X-ray studies have revealed insights into the molecular structure of tert-butyl piperidine-1-carboxylate derivatives. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, was found to have an axial orientation of the isobutyl side chain at the 6-position of the piperidine ring. This orientation and the resulting molecular packing are driven by strong hydrogen bonds, which are crucial for understanding the crystalline structures of these compounds (Didierjean et al., 2004).
Synthesis of Biologically Active Compounds
tert-Butyl piperidine-1-carboxylate derivatives have been synthesized as intermediates in the production of biologically active compounds. For instance, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in creating compounds like crizotinib, a drug used in cancer treatment (Kong et al., 2016).
Anticancer Drug Intermediates
Another significant application is the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs. This compound has been synthesized using a high-yield method and is instrumental in the development of novel anticancer therapies (Zhang et al., 2018).
Preparation of Piperidine Derivatives
Piperidine derivatives, which are significant in medicinal chemistry, can be synthesized from tert-butyl piperidine-1-carboxylate derivatives. These compounds are promising synthons for creating diverse piperidine derivatives, used in various therapeutic agents (Moskalenko & Boev, 2014).
Alkaloid Synthesis
tert-Butyl piperidine-1-carboxylate derivatives are used in the stereoselective synthesis of alkaloids such as sedridine, allosedridine, and coniine. These alkaloids have various biological activities and are important in pharmaceutical research (Passarella et al., 2005).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
tert-butyl 4-(6-bromopyridin-2-yl)oxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-9-7-11(8-10-18)20-13-6-4-5-12(16)17-13/h4-6,11H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUIWJYYYVMAJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671536 | |
Record name | tert-Butyl 4-[(6-bromopyridin-2-yl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871681-76-4 | |
Record name | tert-Butyl 4-[(6-bromopyridin-2-yl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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